Stereo-Chemical Specification: Enantiopure (R) and (S) Forms Exhibit Differentiated Bioactivity Profiles Compared to the Racemic Mixture
The target compound is accessible as a racemic mixture (CAS 177948-33-3) and as isolated enantiomers: tert-butyl 4-[(1R)-1-amino-2-methoxy-2-oxoethyl]piperidine-1-carboxylate (no CAS assigned, PubChem CID 25203179) and the (1S) enantiomer [1]. In analogous piperidine-based protease inhibitors, the (R)-enantiomer has demonstrated superior potency, such as an EC50 of 0.48 nM against SARS-CoV-2 Mpro compared to 1.4 nM for the (S) counterpart, representing a 2.9-fold difference in the same assay system [2]. This evidence underscores the critical impact of stereochemistry on biological target engagement, making precise chirality specification a pivotal selection criterion.
| Evidence Dimension | Potency (EC50) in SARS-CoV-2 Mpro biochemical assay |
|---|---|
| Target Compound Data | EC50 of 0.48 nM for (R)-enantiomer derivative |
| Comparator Or Baseline | EC50 of 1.4 nM for (S)-enantiomer derivative |
| Quantified Difference | ~2.9-fold difference |
| Conditions | SARS-CoV-2 Mpro biochemical assay, 8 μL volume, 384-well Proxi-Plus plate, ambient temperature. |
Why This Matters
This data demonstrates that at the final bioactive molecule level, stereochemistry is a key driver of potency; therefore, procurement of the correct enantiomeric form of this intermediate is non-negotiable for consistent SAR development.
- [1] PubChem. (2025). tert-Butyl 4-[(1R)-1-amino-2-methoxy-2-oxoethyl]piperidine-1-carboxylate, CID 25203179. National Library of Medicine. View Source
- [2] BindingDB. (2024). BDBM674713: US20240158368, Compound 60. EC50 data for Replicase polyprotein 1ab (SARS-CoV-2, SARS-CoV, HCoV-229E). The Scripps Research Institute. View Source
